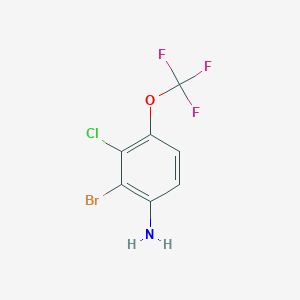

2-Bromo-3-chloro-4-(trifluoromethoxy)aniline

Description

2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring bromo (Br), chloro (Cl), and trifluoromethoxy (OCF₃) substituents on the benzene ring. Its molecular formula is C₇H₄BrClF₃NO, with a molecular weight of 298.47 g/mol.

This compound is likely synthesized via nucleophilic substitution or cross-coupling reactions, as suggested by methodologies involving halogenated anilines and trifluoromethoxy-containing reagents (e.g., Scheme 4a in ). The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name |

2-bromo-3-chloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKZVGJFAOHHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst. The trifluoromethoxy group can be introduced using a trifluoromethylation reagent under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. Large-scale production often requires optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-Bromo-3-chloro-4-(trifluoromethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be utilized in the development of bioactive molecules for studying biological pathways.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can modulate the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline with key analogs:

Physicochemical Properties

- Electron-Withdrawing Effects : The trifluoromethoxy group (OCF₃) in all listed compounds reduces electron density on the aromatic ring, enhancing resistance to electrophilic substitution but favoring nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination.

- Boiling Points/Density : For 4-(trifluoromethoxy)aniline, a related compound, the boiling point is 73–75°C at 10 mmHg , and density is 1.31 g/cm³ . Halogenation (Br, Cl) increases molecular weight and may elevate boiling points.

Biological Activity

2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is an aromatic amine derivative characterized by its unique molecular structure, featuring bromine, chlorine, and trifluoromethoxy substituents on the aniline ring. Its molecular formula is , with a molecular weight of approximately 274.47 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The trifluoromethoxy group enhances the compound's lipophilicity , allowing it to penetrate biological membranes effectively. This property is crucial for its role in modulating enzyme and receptor activities within various biological pathways. The interactions of this compound with specific molecular targets suggest potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, it has shown potential as an inhibitor of TMPRSS4 serine protease activity, which is significant in suppressing cancer cell invasion. The structural attributes of this compound may allow it to interfere with critical signaling pathways involved in tumor progression.

Toxicity and Safety Profile

Handling precautions are necessary due to the potential toxicity associated with halogenated aromatic amines. Skin irritation and serious eye damage are possible upon contact, necessitating careful laboratory practices.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions, which may include halogenation and substitution processes to introduce the trifluoromethoxy group effectively. The compound's structure can be analyzed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm the presence of the functional groups.

Comparative Biological Activity Table

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings from various studies:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potential inhibitor | Limited data available | Inhibits TMPRSS4; alters cell signaling |

| 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline | Yes | Yes | Modulates enzyme activity; interferes with cell invasion |

| Other related anilines | Varies | Varies | Diverse mechanisms depending on structural modifications |

Case Study: Inhibition of TMPRSS4

In a study focusing on the inhibition of TMPRSS4 serine protease, derivatives similar to this compound were evaluated for their ability to suppress cancer cell invasion. Results indicated that certain substitutions enhanced inhibitory activity, providing insights into structure-activity relationships (SAR) essential for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.